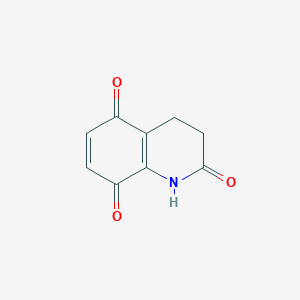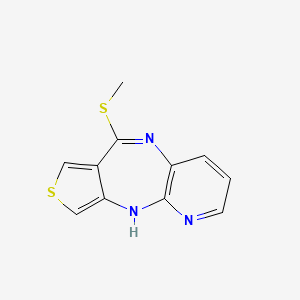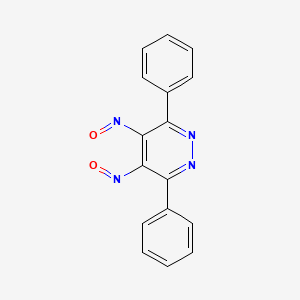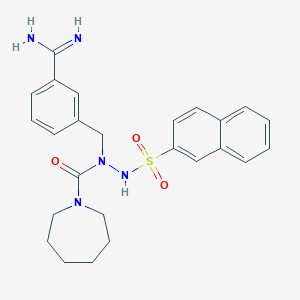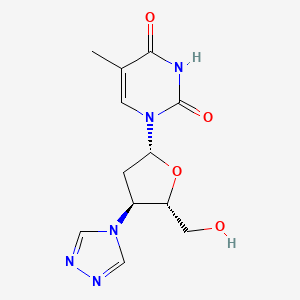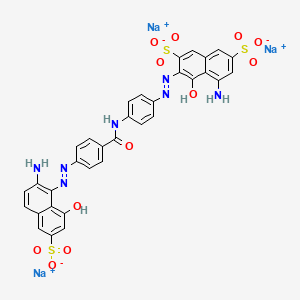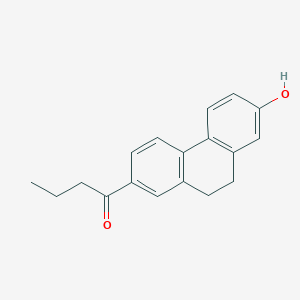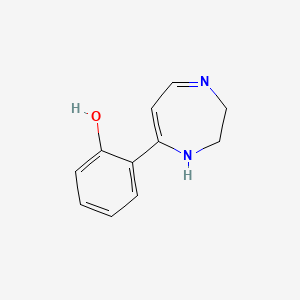
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:
Propriétés
Numéro CAS |
90380-31-7 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2 |
Clé InChI |
VDIPTSPWIGWTGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC=C(N1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


